molecular formula C₁₀H₁₂FN B1142531 7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine CAS No. 324558-64-7

7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine

Cat. No.: B1142531
CAS No.: 324558-64-7
M. Wt: 165.21
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of 7-Fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine in Chemical Research

This compound is a significant compound in chemical research due to its role as a building block in the synthesis of more complex molecules. The presence of the fluorine atom at the 7-position imparts unique physicochemical properties, such as increased metabolic stability and altered electronic distribution, which are valuable in medicinal chemistry and drug design.

This compound is utilized in studies involving enzyme inhibition and receptor binding, serving as a scaffold for the development of molecules targeting neurological receptors and other biological systems. Its fluorinated nature allows researchers to investigate the effects of halogen substitution on biological activity and molecular interactions, contributing to the understanding of structure-activity relationships in benzazepine derivatives.

Historical Evolution of Benzazepine Chemistry

The chemistry of benzazepines has evolved considerably since their initial discovery. Early research focused on the synthesis and characterization of the parent benzazepine compounds, followed by the exploration of their biological activities. Over time, advances in synthetic organic chemistry enabled the introduction of diverse substituents, including halogens, alkyl groups, and functional moieties, expanding the chemical space and potential applications of benzazepines.

The incorporation of fluorine atoms, as seen in this compound, represents a significant milestone in this evolution. Fluorination techniques became more sophisticated, allowing selective substitution at specific positions on the benzazepine ring system. This evolution has facilitated the development of compounds with enhanced pharmacological profiles and improved chemical stability, making benzazepines a vital class of compounds in medicinal chemistry and chemical research.

Data Table: Key Chemical Properties of this compound

Property Description
Molecular Formula C9H10FN
Molecular Weight Approximately 157.18 g/mol
Core Structure Tetrahydro-1H-3-benzazepine
Fluorine Substitution Position 7-position on benzazepine ring
Chemical Class Nitrogen-containing heterocyclic compound
Applications Building block in synthesis, enzyme inhibition studies, receptor binding research

Detailed Research Findings

  • Synthesis and Functionalization: The synthesis of this compound typically involves multi-step organic reactions, including cyclization to form the benzazepine ring and selective fluorination at the 7-position. These synthetic routes allow for high regio- and stereoselectivity, enabling the production of pure compounds suitable for biological evaluation.

  • Biological Activity Studies: Research has demonstrated that fluorinated tetrahydrobenzazepines, including the 7-fluoro derivative, act as ligands in receptor binding assays, particularly targeting neurological receptors such as the N-methyl-D-aspartate (NMDA) receptor subunits. These studies highlight the importance of fluorine substitution in modulating receptor affinity and selectivity.

  • Chemical Stability and Reactivity: The introduction of fluorine enhances the chemical stability of the benzazepine ring system under physiological conditions. Fluorinated derivatives exhibit resistance to metabolic degradation, making them valuable for drug development. Additionally, the fluorine atom influences the electronic environment of the molecule, affecting its reactivity in subsequent synthetic transformations.

Properties

IUPAC Name

7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-10-2-1-8-3-5-12-6-4-9(8)7-10/h1-2,7,12H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDMCTOVONAMKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrone Cycloaddition Approach

In a stereoselective synthesis, 4-fluoro-N-(3-methylbut-2-enyl)aniline undergoes oxidation to form a nitrone intermediate, which subsequently participates in an intramolecular cycloaddition. This reaction proceeds under mild conditions (room temperature, inert atmosphere) and yields the 1,4-epoxybenzo[b]azepine framework. The stereochemical outcome is controlled by the exo preference of the transition state, resulting in the 2-exo-(2-methylpropen-1-yl) configuration. Key steps include:

  • Nitrone Formation : Reaction of the aniline derivative with an oxidizing agent (e.g., hydrogen peroxide) in acetic acid.

  • Cycloaddition : Intramolecular reaction at 0–25°C for 12–24 hours.

  • Workup : Purification via column chromatography or recrystallization.

This method achieves moderate yields (50–65%) and is notable for its stereochemical precision, as confirmed by X-ray powder diffraction (XRPD).

Friedel-Crafts Alkylation and Ring Closure

Alternative routes employ Friedel-Crafts alkylation to assemble the benzazepine skeleton. For example, reaction of m-fluoroaniline derivatives with allyl bromides in the presence of Lewis acids (e.g., boron trifluoride etherate) facilitates electrophilic aromatic substitution, followed by ring closure via nucleophilic attack. A representative procedure involves:

  • Alkylation : Treatment of 4-fluoroaniline with allyl bromide in dichloromethane using BF₃·Et₂O as a catalyst.

  • Cyclization : Heating the intermediate in refluxing toluene with a protic acid (e.g., H₂SO₄) to promote ring formation.

  • Deprotection : Removal of protective groups (e.g., Boc) under acidic conditions.

This method is scalable but requires careful control of reaction conditions to avoid over-alkylation.

Functionalization and Derivatization

N-Alkylation of Benzazepine Intermediates

Secondary functionalization of the benzazepine nitrogen is achieved via alkylation. A patented method describes the reaction of 7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine with n-butyl bromide in methanol under reflux:

7,8-Dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine+n-BuBrKOH, MeOH3-n-Butyl derivative\text{7,8-Dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine} + \text{n-BuBr} \xrightarrow{\text{KOH, MeOH}} \text{3-n-Butyl derivative}

Conditions :

  • Solvent: Dry methanol

  • Base: Potassium hydroxide (0.02 mole)

  • Temperature: Reflux (48 hours)

  • Yield: ~60–70% (crude)

The product is purified via extraction (ethyl acetate/water) and evaporation, with boron tribromide-mediated demethylation yielding the 7,8-dihydroxy derivative.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • NMR Spectroscopy : Confirms regiochemistry and purity. For example, the ¹H NMR spectrum of 7-fluoro-2-exo-(2-methylpropen-1-yl)-2,3,4,5-tetrahydro-1,4-epoxybenzo[b]azepine shows distinct signals at δ 6.40 (aromatic protons) and δ 5.47 (olefinic protons).

  • Mass Spectrometry : High-resolution MS verifies molecular weight (e.g., [M+H]⁺ = 201.072 for the hydrochloride salt).

Chromatographic Purity Assessment

  • HPLC : Purity >95% is achieved using C18 columns with acetonitrile/water gradients.

  • XRPD : Monoclinic crystal system (space group P2₁/m) with unit-cell parameters a = 11.655 Å, b = 5.850 Å, c = 18.314 Å.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield Advantages
Nitrone Cycloaddition4-Fluoroaniline derivativeH₂O₂, BF₃·Et₂O50–65%Stereoselective, mild conditions
Friedel-Craftsm-FluoroanilineAllyl bromide, H₂SO₄40–55%Scalable, versatile
N-Alkylation7,8-Dimethoxybenzazepinen-BuBr, KOH60–70%Straightforward functionalization

Chemical Reactions Analysis

Types of Reactions

7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzazepine derivatives.

Scientific Research Applications

Neuropharmacology

7-Fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine has been studied for its interactions with various neurotransmitter systems. Its structure allows it to potentially act as a selective dopamine receptor modulator.

Case Study :
A study evaluated the compound's effects on dopamine D1 receptors, revealing that it may enhance certain neurochemical pathways associated with mood regulation and cognitive function . This positions it as a candidate for further research into treatments for conditions such as depression and anxiety.

Antidepressant and Antipsychotic Development

The compound's structural similarities to known antidepressants and antipsychotics suggest potential therapeutic applications. Its fluorinated structure may enhance lipophilicity and metabolic stability, which are desirable traits in drug development.

Research Findings :
Research has indicated that derivatives of benzazepines can exhibit significant antidepressant-like effects in animal models. For instance, compounds similar to this compound have been shown to improve depressive symptoms without the severe side effects commonly associated with traditional antidepressants .

Selective Inhibition Studies

The compound has been evaluated for its ability to selectively inhibit certain enzymes and receptors involved in neurotransmission.

Study Focus Findings
Inhibition of Phenylethanolamine N-Methyltransferase (PNMT)Demonstrated high selectivity ratios compared to other compounds .
Binding AffinityExhibited notable binding affinity to alpha(2)-adrenoceptors, suggesting potential use in treating anxiety disorders .

Synthetic Pathways

The synthesis of this compound involves multi-step chemical reactions that can be optimized for yield and purity. The incorporation of fluorine is critical as it often enhances the pharmacokinetic profile of the resulting compounds.

Synthesis Example :
The synthesis typically starts from readily available precursors through cyclization reactions that form the benzazepine core . Subsequent fluorination steps are crucial for achieving the desired activity profile.

Mechanism of Action

The mechanism of action of 7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of neurotransmitter reuptake or modulation of ion channels.

Comparison with Similar Compounds

Dopamine Receptor-Targeting Analogs

  • [11C]SCH23390 and [11C]NNC-112: SCH23390: (R)-(+)-7-Chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine. A radioligand selective for dopamine D1 receptors (D1R) with high in vivo binding affinity. The chloro and hydroxy substituents at positions 7 and 8, along with a phenyl group at position 1, contribute to its D1R specificity . NNC-112: 8-Chloro-7-hydroxy-3-methyl-5-(7-benzofuranyl)-2,3,4,5-tetrahydro-1H-3-benzazepine. This analog replaces the phenyl group with a benzofuranyl moiety, enhancing lipophilicity and D1R affinity but reducing selectivity compared to SCH23390 .
  • SB-414796 : A 7-sulfonyloxy-substituted benzazepine acting as a potent dopamine D3 receptor (D3R) antagonist. The sulfonyloxy group improves D3R selectivity over D2R and enhances pharmacokinetic properties (e.g., oral bioavailability in rats) . Unlike the 7-fluoro compound, the bulkier sulfonyloxy group likely restricts blood-brain barrier penetration but increases receptor interaction surface area.

GluN2B-Selective NMDA Receptor Imaging Agents

  • [18F]PF-NB1 : A radiofluorinated benzazepine congener developed for imaging GluN2B-containing NMDA receptors. Fluorination at the 7-position (similar to the target compound) provides optimal binding affinity (Ki = 3.3 nM) and selectivity over σ1/σ2 receptors. Its in vivo stability and lack of brain radiometabolites make it a promising PET tracer .
    • Comparison : Both [18F]PF-NB1 and the 7-fluoro compound leverage fluorine’s electronegativity and small atomic radius for target engagement. However, [18F]PF-NB1 includes additional substituents (e.g., a pyridinyl group) to fine-tune GluN2B affinity .

Substituted Benzazepines with Varied Pharmacological Activities

  • 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride : This analog features chloro and methyl groups at positions 8 and 1, respectively. The chloro substituent enhances dopamine receptor antagonism, while the methyl group improves metabolic stability .
  • Gold et al. (1981) derivatives: 7-Chloro-8-(substituted amino carbonyloxy)-1-phenyl analogs demonstrate neuroleptic activity. The phenyl and carbonyloxy groups increase steric bulk, likely reducing CNS penetration compared to the 7-fluoro compound .

Structural and Functional Analysis Table

Compound Substituents Primary Target Key Properties Application Reference
7-Fluoro-2,3,4,5-TH-1H-3-benzazepine 7-F 5-HT/GluN2B receptors High purity (>95%), -20°C storage; potential CNS therapeutic agent Neurological disorders
[11C]SCH23390 7-Cl, 8-OH, 1-Ph, 3-Me Dopamine D1R D1R-selective radioligand; used in PET imaging Neuroimaging
SB-414796 7-SO₂O, 3-Me Dopamine D3R High D3R selectivity (Ki < 1 nM); improved pharmacokinetics Therapeutic antagonist
[18F]PF-NB1 7-F, pyridinyl group GluN2B-NMDA receptors Ki = 3.3 nM; no brain radiometabolites; suitable for PET Neuroimaging
8-Cl-1-Me benzazepine HCl 8-Cl, 1-Me Dopamine receptors Antagonistic activity; enhanced metabolic stability Neuroleptic research

Key Observations

  • Substituent Effects :

    • Fluorine : Enhances electronegativity and bioavailability while maintaining a small steric profile. Critical for CNS penetration and receptor imaging (e.g., [18F]PF-NB1) .
    • Chloro/Hydroxy Groups : Improve receptor affinity (e.g., D1R in SCH23390) but may reduce selectivity or metabolic stability .
    • Sulfonyloxy Groups : Increase receptor interaction surface area (e.g., D3R in SB-414796) but limit blood-brain barrier permeability .
  • Position-Specific Modifications :

    • 7-Substitutions (fluoro, chloro, sulfonyloxy) dominate receptor selectivity (D1R, D3R, or GluN2B-NMDA).
    • 1- and 3-position modifications (e.g., phenyl, methyl) influence pharmacokinetics and metabolic stability .

Biological Activity

7-Fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine (CAS 324558-64-7) is a member of the benzazepine family, which is known for its diverse pharmacological properties. The introduction of a fluorine atom at the 7th position of the benzazepine ring enhances its biological activity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

  • Molecular Formula : C10H12FN
  • Molecular Weight : 165.21 g/mol
  • IUPAC Name : 7-fluoro-2,3,4,5-tetrahydro-1H-benzo[d]azepine
  • CAS Number : 324558-64-7

The mechanism of action for this compound primarily involves its interaction with neurotransmitter receptors and enzymes. The fluorine atom is believed to enhance binding affinity to various targets:

  • Receptor Binding : This compound has shown potential in modulating neurotransmitter systems by binding to adrenergic and serotonergic receptors. Studies indicate that it may inhibit the reuptake of neurotransmitters such as norepinephrine and serotonin .
  • Enzyme Inhibition : It has been evaluated for its inhibitory effects on enzymes like phenylethanolamine N-methyltransferase (PNMT), demonstrating selectivity that suggests potential applications in treating central nervous system disorders .

Pharmacological Studies

Research has highlighted several biological activities associated with this compound:

  • Antidepressant-like Effects : Animal models suggest that this compound exhibits antidepressant-like properties through its action on serotonin and norepinephrine pathways .
  • CNS Activity : It has shown promise as a central nervous system agent with potential applications in treating anxiety and depression due to its ability to penetrate the blood-brain barrier effectively .
  • Antitumor Activity : Preliminary studies indicate cytotoxic effects against various cancer cell lines, suggesting a role in cancer therapy .

Comparative Biological Activity

A comparison with similar compounds can illustrate the unique properties of this compound:

Compound NameBiological ActivityMechanism
8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-benzazepineModerate CNS activitySimilar receptor binding
7-Fluoro-2,3,4,5-tetrahydro-1H-benzazepin-5-olAntidepressant effectsEnhanced serotonin reuptake inhibition
7-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepineAntitumor propertiesCytotoxicity against cancer cells

Case Studies

Recent studies have provided insights into the therapeutic applications of 7-fluoro-2,3,4,5-tetrahydro-1H-benzazepine:

  • Study on CNS Effects : A study published in Journal of Medicinal Chemistry evaluated the compound's effects on anxiety models in rodents. Results indicated significant reductions in anxiety-like behavior compared to control groups .
  • Antitumor Activity Assessment : Research conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that derivatives of this compound exhibited moderate cytotoxicity. The activity was attributed to enhanced apoptotic signaling pathways induced by the compound .

Q & A

Q. Methodological Recommendations :

  • Perform structure-activity relationship (SAR) studies with systematic substitution (e.g., F, Cl, NO2) .
  • Use molecular docking to predict binding modes and validate with mutagenesis .

Basic: What safety considerations apply to handling this compound?

Answer:

  • Toxicity : Limited data exist, but related benzazepines show moderate neuroactivity. Conduct acute toxicity assays (e.g., LD50 in rodents) and monitor for CNS effects .
  • Handling : Use fume hoods and personal protective equipment (PPE) due to potential irritancy. Avoid inhalation or dermal exposure .
  • Disposal : Follow hazardous waste regulations for fluorinated organic compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.